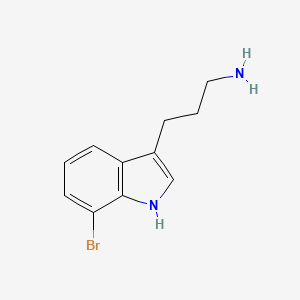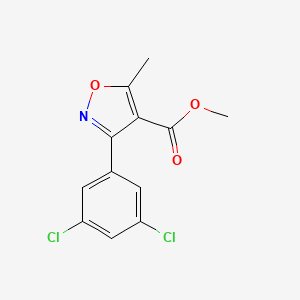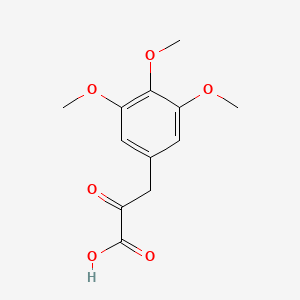
2-Oxo-3-(3,4,5-trimethoxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-3-(3,4,5-trimethoxyphenyl)propanoic acid is an organic compound with the molecular formula C12H14O6 and a molecular weight of 254.24 g/mol . This compound is known for its presence in certain herbs and spices, such as Piper longum (long pepper) and Piper retrofractum (Javanese long pepper) . It is a useful organic compound in various scientific research fields, particularly in life sciences .
Preparation Methods
The synthesis of 2-Oxo-3-(3,4,5-trimethoxyphenyl)propanoic acid involves several steps :
Starting Material: The synthesis begins with benzyl alcohol.
Intermediate Formation: Benzyl alcohol reacts with chloroacetyl chloride to form phenylacetone.
Aromatic Substitution: Phenylacetone undergoes a reaction with fluorinated compounds to produce 3,4,5-trimethoxybenzene.
Final Product: The final step involves the reaction of 3,4,5-trimethoxybenzene with carbon dioxide to yield this compound.
Chemical Reactions Analysis
2-Oxo-3-(3,4,5-trimethoxyphenyl)propanoic acid undergoes various chemical reactions :
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo substitution reactions, particularly with halogens, to form halogenated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine . The major products formed from these reactions are carboxylic acids, alcohols, and halogenated compounds .
Scientific Research Applications
2-Oxo-3-(3,4,5-trimethoxyphenyl)propanoic acid has several scientific research applications :
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: It is utilized in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Oxo-3-(3,4,5-trimethoxyphenyl)propanoic acid involves its interaction with various molecular targets and pathways . It is known to inhibit enzymes such as Taq polymerase and telomerase, trigger caspase activation, and down-regulate ERK2 (Extracellular Signal Regulated Kinase 2) protein . These actions suggest its potential role in regulating cell proliferation and apoptosis.
Comparison with Similar Compounds
2-Oxo-3-(3,4,5-trimethoxyphenyl)propanoic acid can be compared with other similar compounds, such as 3-(3,4,5-trimethoxyphenyl)propanoic acid . While both compounds share the trimethoxyphenyl group, this compound has a unique oxo group at the 2-position, which contributes to its distinct chemical properties and reactivity .
Similar Compounds
- 3-(3,4,5-Trimethoxyphenyl)propanoic acid
- 3,4,5-Trimethoxyhydrocinnamic acid
Properties
CAS No. |
61404-52-2 |
|---|---|
Molecular Formula |
C12H14O6 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
2-oxo-3-(3,4,5-trimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H14O6/c1-16-9-5-7(4-8(13)12(14)15)6-10(17-2)11(9)18-3/h5-6H,4H2,1-3H3,(H,14,15) |
InChI Key |
NYRJTUWNBNNATI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



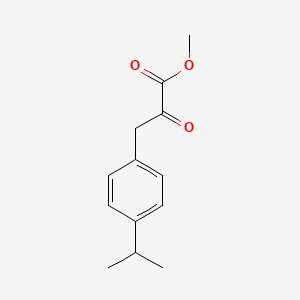
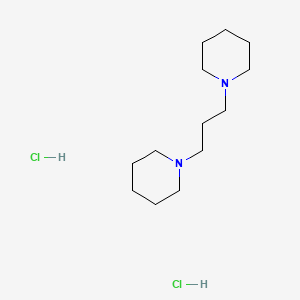
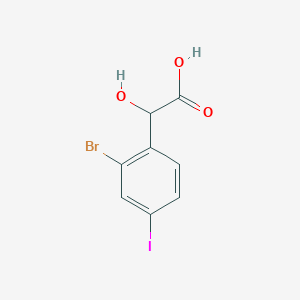

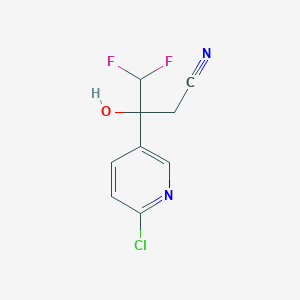
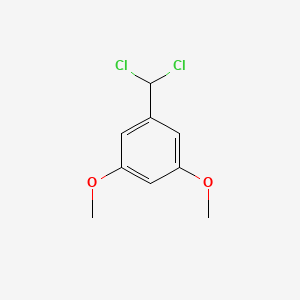
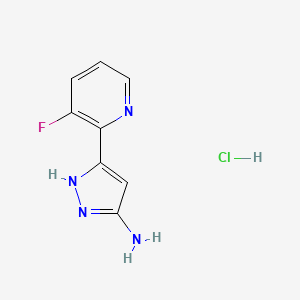
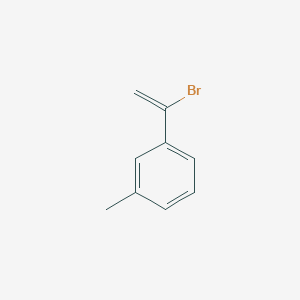

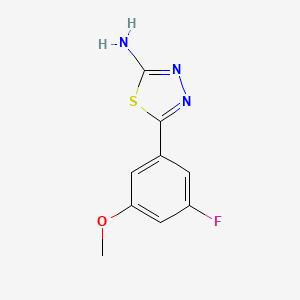
![2-Boc-2-azaspiro[4.5]decan-8-one Oxime](/img/structure/B13703433.png)
